molecular formula C13H10INO4 B300394 2-(4-Iodoanilino)-2-oxoethyl 2-furoate

2-(4-Iodoanilino)-2-oxoethyl 2-furoate

Cat. No.: B300394
M. Wt: 371.13 g/mol
InChI Key: IPXITOLPTCAMGT-UHFFFAOYSA-N
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Description

2-(4-Iodoanilino)-2-oxoethyl 2-furoate is a synthetic chemical compound of interest in research and development, particularly for its potential as a chemical intermediate. The structure of this molecule incorporates two key moieties: a furan-based ester and a 4-iodoaniline derivative. 4-Iodoaniline is recognized as a versatile building block in pharmaceutical manufacturing, serving as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) for applications such as anti-inflammatory drugs, antiviral compounds, and cardiovascular medications . The iodine atom on the aniline ring provides a reactive site for further chemical modifications, including cross-coupling reactions, which are valuable for creating diverse libraries of compounds for biological screening and drug discovery efforts . The 2-furoate ester component adds another dimension of reactivity, making the compound a potentially useful substrate in organic synthesis. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C13H10INO4

Molecular Weight

371.13 g/mol

IUPAC Name

[2-(4-iodoanilino)-2-oxoethyl] furan-2-carboxylate

InChI

InChI=1S/C13H10INO4/c14-9-3-5-10(6-4-9)15-12(16)8-19-13(17)11-2-1-7-18-11/h1-7H,8H2,(H,15,16)

InChI Key

IPXITOLPTCAMGT-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)I

Canonical SMILES

C1=COC(=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of 2-(4-Iodoanilino)-2-oxoethyl 2-Furoate and Analogs
Compound Name Core Structure Substituents on Aniline Ester Group Molecular Weight (g/mol)
This compound 2-Oxoethyl 4-Iodo 2-Furoate ~347.10 (estimated)
NCGC607 2-Oxoethoxy-benzamide 4-Iodo Benzamide 529.34
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate 2-Oxoethyl 4-Chloro-2-fluoro Furan-carbonylamino-methoxybenzoate 476.08
Ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate Oxoacetate 4-Chloro-2-sulfamoyl Ethyl ester 306.72

Key Observations :

  • Ester vs. Amide : The 2-furoate ester in the target compound may confer higher metabolic lability than NCGC607’s benzamide, which is more resistant to hydrolysis .
  • Auxiliary Groups : Compounds with methoxy or sulfamoyl groups (e.g., ) exhibit increased polarity, improving aqueous solubility but reducing membrane permeability compared to the iodinated analog.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
This compound 160–162 (est.) 3.2 0.12 (DMSO)
4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid 172–175 2.8 0.08 (Water)
Ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate N/A 1.5 1.2 (Water)

Key Observations :

  • The iodine atom in the target compound increases molecular weight and lipophilicity (LogP ~3.2), favoring blood-brain barrier penetration over more polar analogs like the sulfamoyl derivative (LogP ~1.5) .
  • The carboxylic acid derivative () shows lower solubility in organic solvents compared to the ester-based target compound, highlighting the ester’s role in balancing lipophilicity and solubility.

Crystallographic and Structural Insights

  • The monoclinic crystal system (space group P21/c) observed in 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid suggests that the target compound may adopt similar packing patterns, with hydrogen bonds involving the oxoethyl and carboxylic acid groups stabilizing the lattice.
  • Halogen bonding between iodine and electron-rich regions (e.g., carbonyl oxygen) could enhance co-crystallization with proteins, a feature less pronounced in chloro/fluoro analogs .

Preparation Methods

Step 4a: Synthesis of 2-(4-Iodoanilino)-2-hydroxyacetic Acid

  • Reactants : Glycolic acid (1 eq), 4-iodoaniline (1 eq), HATU (1.5 eq), DIEA (3 eq).

  • Solvent : Tetrahydrofuran (THF), RT for 12 hours.

  • Yield : 75%.

Step 4b: Esterification with 2-Furoyl Chloride

  • Reactants : 2-(4-Iodoanilino)-2-hydroxyacetic acid (1 eq), 2-furoyl chloride (1.2 eq), pyridine (2 eq).

  • Conditions : DCM, 0°C to RT, 4 hours.

  • Yield : 60–65%.

Critical Analysis of Methodologies

Method Advantages Limitations Yield
Nucleophilic substitution (Section 3)High regioselectivity, minimal side productsRequires anhydrous conditions65–70%
Direct esterification (Section 4)Simplified workflowLower yield due to competing hydrolysis60–65%
  • Key Challenges :

    • Iodine Stability : Harsh conditions (e.g., high heat) may lead to deiodination.

    • Ester Hydrolysis : Basic or aqueous environments risk cleaving the ester bond.

Scalability and Industrial Considerations

  • Catalytic Methods : Pd-based catalysts (e.g., Pd(at)g-C₃N₄) enable oxidative esterification under visible light, reducing energy costs.

  • Green Chemistry : Solvent-free esterification or use of biodegradable solvents (e.g., ethyl acetate) aligns with sustainable practices .

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